![molecular formula C20H21N3O5 B3001762 N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-85-5](/img/structure/B3001762.png)
N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Description
N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound that belongs to the class of pyrido[1,2-a]pyrimidine derivatives. These compounds are of significant interest due to their diverse biological activities, including anticancer properties as demonstrated by a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives .
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidine derivatives typically involves multiple steps, starting from 2(1H) pyridone. This process includes hydrolysis, decarboxylation, selective O-alkylation, and rearrangement to yield pyridine-2-amine. Further reactions with various reagents, such as ethoxy methylene malonic diethyl ester (EMME), under specific conditions like microwave irradiation, lead to the formation of the pyrido[1,2-a]pyrimidine core structure . The final step often involves coupling with substituted aliphatic amines to produce the title compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, has been characterized by techniques like 1H NMR and X-ray crystallography. These compounds typically exhibit conjugated aromatic rings that are nearly coplanar, which may contribute to their biological activity .
Chemical Reactions Analysis
Pyrido[1,2-a]pyrimidine derivatives exhibit a range of reactivity towards various nucleophiles. For instance, 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been shown to undergo nucleophilic condensation reactions to form a variety of products, including enaminones, Schiff's bases, and chalcone-like derivatives . These reactions are crucial for the diversification of the pyrido[1,2-a]pyrimidine scaffold and the exploration of their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are influenced by their molecular structure. For example, the presence of substituents such as methyl or chloro groups can affect the compound's solubility, melting point, and stability. The crystal packing of these compounds is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which can influence their reactivity and interaction with biological targets .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been extensively studied for their anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine derivatives are known to play a vital role in various biological procedures as well as in cancer pathogenesis . They are part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a wide range of biological and pharmacological activities . These include inhibitory responses against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
It is known that pyrimidine derivatives have shown potential in vitro anticancer activity .
Action Environment
It is known that the biological activity of pyrimidine derivatives can be influenced by various factors, including the specific conditions under which they are administered .
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12-5-4-10-23-17(12)22-19(25)16(20(23)26)18(24)21-9-8-13-6-7-14(27-2)15(11-13)28-3/h4-7,10-11,25H,8-9H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSRLXLDGHXKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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